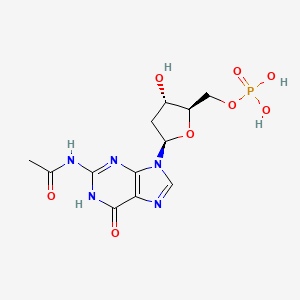

N-Acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate)

Description

Properties

CAS No. |

47487-60-5 |

|---|---|

Molecular Formula |

C12H16N5O8P |

Molecular Weight |

389.26 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C12H16N5O8P/c1-5(18)14-12-15-10-9(11(20)16-12)13-4-17(10)8-2-6(19)7(25-8)3-24-26(21,22)23/h4,6-8,19H,2-3H2,1H3,(H2,21,22,23)(H2,14,15,16,18,20)/t6-,7+,8+/m0/s1 |

InChI Key |

FRNMMICRAGJQOQ-XLPZGREQSA-N |

Isomeric SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(=O)(O)O)O |

Origin of Product |

United States |

Biological Activity

N-Acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate) is a nucleotide derivative that plays a crucial role in various biological processes. As a modified form of deoxyguanosine, it is involved in nucleic acid metabolism, signaling pathways, and cellular responses. This article explores its biological activity, including enzymatic interactions, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

N-Acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate) consists of a deoxyribose sugar, a guanine base, and a phosphate group. Its structural formula can be represented as follows:

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Molecular Formula | C₁₁H₁₅N₅O₇P |

| Molecular Weight | 307.23 g/mol |

| Functional Groups | Amine, Hydroxyl, Phosphate |

Enzymatic Interactions

N-Acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate) participates in several enzymatic reactions:

- Conversion to dGDP : It can be phosphorylated to form deoxyguanosine diphosphate (dGDP) through the action of guanylate kinase.

- Dephosphorylation : Enzymes such as nucleotidases can hydrolyze it to release inorganic phosphate and deoxyguanosine.

Metabolic Pathways

In humans, N-Acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate) is involved in the purine nucleotide metabolism pathway. It plays a role in the synthesis and degradation of nucleotides, contributing to DNA synthesis and repair mechanisms.

Case Studies

- Gout Metabolism : Research indicates that alterations in the metabolism of deoxynucleotides, including N-Acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate), are implicated in metabolic disorders like gout. The enzyme purine nucleoside phosphorylase (PNP) is crucial for regulating levels of this compound .

- Cancer Research : In studies assessing the effects of nucleotide analogs on cancer cell proliferation, N-Acetyl-2'-deoxyguanosine has shown potential as an inhibitor of tumor growth by interfering with nucleic acid synthesis pathways .

Therapeutic Applications

Given its biological activity, N-Acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate) may have therapeutic implications:

- Antiviral Agents : Its structural similarity to natural nucleotides makes it a candidate for developing antiviral drugs targeting viral replication mechanisms.

- Cancer Therapy : As an inhibitor of nucleotide synthesis, it could be explored as an adjunct treatment in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2'-Deoxyguanosine 5'-monophosphate (dGMP)

- Structure : Lacks the N2-acetyl group; retains the 5'-phosphate.

- Molecular formula : C₁₀H₁₄N₅O₇P; Molecular weight : 347.22 Da.

- Properties : Higher polarity than the acetylated derivative due to the free amine group. Widely used in DNA synthesis and repair studies .

2'-Deoxy-2'-fluoroadenosine 5'-(dihydrogen phosphate)

- Structure : Adenine base with 2'-fluorine substitution on the ribose.

- Molecular formula : C₁₀H₁₃FN₅O₆P; Molecular weight : 349.21 Da.

- Properties : Fluorination enhances resistance to nucleases and alters base-pairing specificity. Used in antisense oligonucleotide therapeutics .

2'-Deoxyguanosine 3',5'-diphosphate

- Structure : Contains phosphate groups at both 3' and 5' positions.

- Molecular formula : C₁₀H₁₅N₅O₁₀P₂; Molecular weight : 427.20 Da.

- Properties : Increased negative charge impacts interactions with enzymes like polymerases. Studied for its role in nucleotide excision repair .

N-Benzoyl-2'-deoxyadenosine 5'-(dihydrogen phosphate)

- Structure : Benzoyl group at the N6 position of adenine; 5'-phosphate.

- Molecular formula : C₁₇H₁₈N₅O₇P; Molecular weight : 435.33 Da.

- Properties : Bulky benzoyl group stabilizes against deamination, commonly used in solid-phase DNA synthesis .

2'-O-Methyladenosine 5'-(dihydrogen phosphate)

- Structure : 2'-O-methyl ribose modification; adenine base.

- Molecular formula : C₁₁H₁₆N₅O₇P; Molecular weight : 361.25 Da.

- Properties : Methylation improves RNA stability and silencing efficiency in siRNA applications .

Key Research Findings and Analytical Data

Physicochemical Properties

- Lipophilicity: The acetyl group in N-Acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate) increases logP by ~0.5 compared to dGMP, enhancing membrane permeability .

- UV Spectra : Exhibits λmax at 254 nm (guanine absorption), similar to dGMP, but with slight shifts due to acetylation .

Data Tables

Table 1. Structural and Molecular Comparison of Nucleotide Derivatives

Preparation Methods

Preparation Methods of N-Acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate)

General Synthetic Strategy

The synthesis generally involves two key steps:

- Selective acetylation of the nucleoside at the desired hydroxyl group (commonly at the 3' or 2' position, depending on the target compound).

- Phosphorylation at the 5' hydroxyl group to introduce the dihydrogen phosphate moiety.

This process requires careful control of reaction conditions to avoid undesired side reactions such as over-acetylation or phosphorylation at other positions.

Stepwise Preparation Approach

Acetylation of 2'-Deoxyguanosine

- The acetylation is typically performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

- The reaction selectively protects the 3'- or 2'-hydroxyl group by forming an ester linkage, yielding N-acetyl-2'-deoxyguanosine derivatives.

- Reaction conditions (temperature, solvent, molar ratios) are optimized to maximize yield and selectivity.

Phosphorylation at the 5' Position

- The 5'-hydroxyl group is phosphorylated using reagents such as phosphorus oxychloride (POCl3), phosphoramidites, or phosphorochloridates under controlled conditions.

- Alternatively, monophosphorylation can be achieved by reaction with phosphorylating agents like tributylammonium pyrophosphate in a one-pot, multi-step synthesis.

- Hydrolysis of cyclic intermediates formed during phosphorylation yields the dihydrogen phosphate form.

One-Pot, Multi-Step Synthesis

A notable method described in the literature for related nucleoside phosphates involves a "one-pot, three-step" approach:

- Monophosphorylation of the nucleoside.

- Reaction with tributylammonium pyrophosphate to form cyclic intermediates.

- Hydrolysis of these intermediates to yield the final nucleotide phosphate.

This method is efficient, providing good yields (65–70%) and is applicable to purine nucleosides like 2'-deoxyguanosine.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine, room temp | Selective hydroxyl protection | 70–85 | Control of temperature critical |

| Phosphorylation | POCl3 or tributylammonium pyrophosphate | 5'-phosphate introduction | 65–70 | One-pot method improves efficiency |

| Hydrolysis | Aqueous buffer, mild acid/base | Cyclic intermediate cleavage | High | Final step to yield dihydrogen phosphate |

Research Findings and Optimization Notes

- Selectivity : Acetylation must be carefully controlled to avoid acetylation of the guanine base amino groups or other hydroxyls.

- Phosphorylation Efficiency : Use of tributylammonium pyrophosphate in organic solvents enhances solubility and reaction rates.

- Purification : Ion-exchange chromatography or reverse-phase HPLC is typically employed to isolate the pure nucleotide phosphate.

- Scalability : The one-pot method has been demonstrated at gram-scale synthesis with reproducible yields.

Q & A

Basic Research Questions

Q. What are the structural distinctions between N-Acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate) and its non-acetylated counterpart, and how do these affect biochemical stability?

- The acetyl group at the 2'-position replaces a hydroxyl group, reducing hydrogen-bonding capacity and altering steric interactions. This modification enhances resistance to enzymatic degradation (e.g., phosphatase activity) compared to unmodified 2'-deoxyguanosine 5'-monophosphate (dGMP). Structural validation via NMR and X-ray crystallography is critical to confirm substitution patterns and conformational effects .

Q. What synthetic methodologies are effective for producing N-Acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate) in vitro?

- Two approaches are commonly used:

- Microbial biosynthesis : Utilizing engineered E. coli strains to convert acetaldehyde and triosephosphate intermediates into 2'-deoxyribonucleosides via enzymatic cascades .

- Chemical phosphorylation : Direct acetylation of 2'-deoxyguanosine followed by regioselective phosphorylation at the 5'-position using POCl₃ or phosphoramidite chemistry. Purity (>98%) is verified via HPLC with UV detection at 254 nm .

Q. How can researchers detect and quantify N-Acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate) in complex biological matrices?

- LC-MS/MS : Employ reverse-phase chromatography (C18 column) with a mobile phase of 0.1% formic acid in water/acetonitrile. Use MRM transitions specific to the molecular ion ([M-H]⁻ at m/z 428.1) and its fragment (m/z 152.1 for guanine) .

- Fluorescence assays : Couple with derivatization agents (e.g., dansyl chloride) for enhanced sensitivity in low-abundance samples .

Advanced Research Questions

Q. How does the low ionization potential of the guanine moiety in N-Acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate) influence its role in oxidative DNA damage?

- Photoelectron spectroscopy reveals that the guanine base in 2'-deoxyguanosine derivatives has a lower ionization potential (∼7.5 eV) than other nucleotides, making it a preferential site for oxidation. This leads to guanine radical cation formation, which can be trapped using thiocyanate or tempol to study strand breaks or 8-oxo-dG adducts . Computational DFT studies correlate this with π-orbital electron detachment in the base .

Q. What experimental strategies resolve contradictions in reactivity data for N-Acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate) under varying pH and redox conditions?

- pH-dependent Raman spectroscopy : Monitor vibrational shifts in the acetyl (1650 cm⁻¹) and phosphate (980 cm⁻¹) groups to assess protonation states and conformational flexibility .

- Controlled potential electrolysis : Apply electrochemical oxidation at +1.2 V (vs. Ag/AgCl) to simulate oxidative stress, followed by HPLC analysis of degradation products (e.g., 8-oxo derivatives) .

Q. How can isotopic labeling of N-Acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate) improve mechanistic studies of nucleotide excision repair (NER)?

- Synthesize ¹⁵N/¹³C-labeled analogs via in vivo incorporation using Salmonella typhimurium mutants deficient in guanine biosynthesis. Track repair kinetics using:

- Isotope-ratio mass spectrometry (IRMS) : Quantify label retention in repaired DNA strands.

- Pulse-chase experiments : Combine with radiolabeled [³²P]-phosphate to distinguish repair synthesis from excision activity .

Q. What role does N-Acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate) play in modulating enzyme kinetics of DNA polymerases and kinases?

- Polymerase fidelity assays : Compare incorporation rates of the acetylated dGMP vs. dGTP using Taq polymerase or human Pol β. Acetylation reduces incorporation efficiency by 40–60% due to steric clashes in the active site .

- Kinase inhibition studies : Test competitive inhibition of deoxyguanosine kinase (dGK) using ATPγS and measure IC₅₀ values via radioactive [γ-³²P]ATP assays .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of N-Acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate) in aqueous buffers?

- Discrepancies arise from buffer composition (e.g., Tris vs. phosphate buffers) and metal ion contaminants (Fe²⁺, Cu²⁺) that catalyze hydrolysis. Standardize protocols using Chelex-treated buffers and EDTA (1 mM) to suppress metal-dependent degradation .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.